molecular formula C12H8FNO3 B3393125 2-Fluoro-4-nitro-1-phenoxybenzene CAS No. 189181-21-3

2-Fluoro-4-nitro-1-phenoxybenzene

Cat. No.: B3393125
CAS No.: 189181-21-3
M. Wt: 233.19 g/mol
InChI Key: MCYJINKNZSJACB-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8FNO3. It is characterized by the presence of a fluorine atom, a nitro group, and a phenoxy group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitro-1-phenoxybenzene typically involves the reaction of phenol with 3,4-difluoronitrobenzene. One common method includes dissolving phenol in acetonitrile, adding potassium hydroxide, and then reacting with 3,4-difluoronitrobenzene at 40°C for 2 hours . Another method involves dissolving phenol in N,N-dimethylformamide (DMF), adding sodium hydride at 0-5°C, and then reacting with 1,2-difluoro-4-nitrobenzene at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitro-1-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

2-Fluoro-4-nitro-1-phenoxybenzene has diverse applications in scientific research, particularly in the following areas:

Medicinal Chemistry

The compound is studied for its potential therapeutic properties, including:

  • Anticancer Activity: Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation in vitro. For example, compounds derived from this scaffold have shown activity against various cancer cell lines, suggesting potential as anticancer agents.

Research has demonstrated several biological activities:

  • Antimicrobial Properties: Certain derivatives exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL against resistant strains.
CompoundMIC (µg/mL)Activity Against
3m4Rifampicin-resistant M. tuberculosis
3e64Low activity
3d16Moderate activity

Herbicidal Efficacy

The compound's derivatives have been evaluated for herbicidal properties:

  • Weed Control: Studies show effective control of weeds like wild mustard and amaranth at application rates as low as 1 kg/hectare without adversely affecting crop yield.

Case Studies and Research Findings

Several studies have investigated the biological activity and practical applications of this compound:

Study on Antimicrobial Activity

A series of derivatives based on the structure of this compound were synthesized and tested for their efficacy against M. tuberculosis. The results indicated potent antitubercular activity, highlighting its potential in drug development.

Study on Herbicidal Efficacy

Research focused on evaluating the herbicidal efficacy of related compounds demonstrated significant weed control capabilities while maintaining compatibility with crops like potatoes and corn.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitro-1-phenoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group and fluorine atom play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-nitroaniline
  • 2-Fluoro-4-nitrophenol
  • 2-Fluoro-4-nitrobenzoic acid

Uniqueness

2-Fluoro-4-nitro-1-phenoxybenzene is unique due to the presence of both a phenoxy group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications compared to its analogs .

Biological Activity

Overview

2-Fluoro-4-nitro-1-phenoxybenzene is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a nitro group. These substituents can enhance the biological activity of the compound, making it a candidate for various therapeutic applications. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential applications.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H8FNO3
  • Molecular Weight : 235.20 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

The presence of the fluorine atom can influence the compound's lipophilicity and bioavailability, while the nitro group often contributes to biological activity, particularly in antimicrobial and anticancer contexts.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. A study focusing on related compounds demonstrated that derivatives containing the nitro group showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative had an MIC of 4 μg/mL against both wild-type and rifampin-resistant strains of M. tuberculosis .

Anticancer Activity

The anticancer potential of compounds similar to this compound has also been investigated. For instance, derivatives were screened for cytotoxic effects against various cancer cell lines using MTT assays. While some compounds exhibited moderate activity, specific modifications in the structure led to enhanced selectivity and potency against certain tumor types .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, affecting cell proliferation and survival.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : Utilization of commercially available precursors such as 2-fluoroaniline and phenol derivatives.
  • Reactions : Common reactions include nucleophilic substitution and electrophilic aromatic substitution, often facilitated by catalysts or specific reaction conditions.

Example Synthetic Route

StepReagentsConditionsProduct
12-Fluoroaniline + PhenolAcid catalyst, refluxIntermediate
2Intermediate + Nitro group sourceHeatThis compound

Case Study 1: Antitubercular Activity

A series of synthesized derivatives were tested for their antitubercular properties against M. tuberculosis. The study highlighted that modifications on the phenoxy ring could significantly enhance activity, suggesting that structural optimization is crucial for developing effective antitubercular agents .

Case Study 2: Anticancer Screening

In another study, various derivatives were screened against multiple cancer cell lines. The results indicated that certain substitutions led to increased cytotoxicity while maintaining selectivity for cancerous cells over normal cells. This suggests that further exploration into structural variations could yield promising anticancer agents .

Properties

IUPAC Name

2-fluoro-4-nitro-1-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYJINKNZSJACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium hydride (1.51 g, 62.92 mmol, 2.00 equiv) was added in small portions to a solution of phenol (3.25 g, 34.53 mmol, 1.10 equiv) in N,N-dimethylformamide (50 mL) maintained under nitrogen at 0-5° C. After stirring for 30 min at 0-5° C., 1,2-difluoro-4-nitrobenzene (5 g, 31.43 mmol, 1.00 equiv) was added. The reaction mixture was stirred overnight at room temperature and then diluted with 200 mL of water. The resulting solution was extracted with 3×100 mL of ethyl acetate. The combined organic layers was washed with 3×150 mL of brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified on a silica gel column eluted with 0-2% ethyl acetate in petroleum ether to afford 3.2 g (44%) of 2-fluoro-4-nitro-1-phenoxybenzene as a yellow solid. 1H-NMR (400 MHz, CDCl3): δ 8.10-8.07 (m, 1H), 7.99-7.94 (m, 1H), 7.46-7.41 (m, 2H), 7.30-7.26 (m, 1H), 7.12-7.04 (m, 2H), 7.02-6.93 (m, 1H) ppm.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,2-Difluoro-4-nitrobenzene (21.6 g) and phenol (14.0 g) were dissolved in 100 mL of DMF and cooled to 0° C. NaH (6.5 g) was added portionwise and the reaction mixture was stirred at room temperature overnight. The reaction mixture was taken up in EtOAc and washed with water and brine, and dried over Na2SO4. The solution was concentrated to provide 2-fluoro-4-nitro-1-phenoxybenzene as an oil, which was used in Step B without further purification.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.